molecular formula C14H20N4O3S B5522156 2-{2-[4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-piperazinyl]ethoxy}ethanol

2-{2-[4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-piperazinyl]ethoxy}ethanol

Cat. No.: B5522156
M. Wt: 324.40 g/mol
InChI Key: LZBXLTARXBDEBS-UHFFFAOYSA-N
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Description

2-{2-[4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-piperazinyl]ethoxy}ethanol is a useful research compound. Its molecular formula is C14H20N4O3S and its molecular weight is 324.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.12561169 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical compound 2-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-piperazinyl]ethoxy}ethanol has been the focus of research for its synthesis and structural characterization. For instance, studies have demonstrated the synthesis of related piperazine derivatives through a four-component cyclo condensation process, indicating the compound's relevance in creating pharmaceutical intermediates with potential antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014). Similarly, research on the synthesis and microbial evaluation of new pyridine derivatives highlights the compound's utility in generating antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Catalytic Applications

The compound's derivatives have also been explored for their catalytic applications. For example, the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y has been reported to serve as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, showcasing the compound's potential in facilitating chemical reactions (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial Activity

Additionally, the compound and its derivatives have been assessed for antimicrobial properties. The synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones has demonstrated potential antimicrobial activities, further emphasizing the compound's role in the development of new antimicrobial agents (Bekircan & Bektaş, 2008).

Preparation and Labeling Techniques

Research has also focused on the preparation and labeling of the compound for scientific studies. For instance, the preparation of a carbon-14 analog of 2-[2-(4-(dibenzo[b, f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol, labeled with 14C, has been synthesized for research purposes, indicating the compound's importance in pharmacological and biochemical research (Saadatjoo, Javaheri, Saemian, & Amini, 2016).

Future Directions

The future directions in the research of “2-{2-[4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-piperazinyl]ethoxy}ethanol” and related compounds could involve exploring their potential biological activities and developing more efficient synthesis methods .

Properties

IUPAC Name

[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c19-7-9-21-8-5-16-1-3-17(4-2-16)13(20)12-11-18-6-10-22-14(18)15-12/h6,10-11,19H,1-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBXLTARXBDEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(=O)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.